Calcein AM: A Technical Guide to Cell Viability Staining
Calcein AM: A Technical Guide to Cell Viability Staining
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and applications of Calcein AM for the assessment of cell viability. Calcein AM is a widely used fluorogenic esterase substrate for identifying and quantifying live cells in a given population.[1] Its utility spans various research areas, including cytotoxicity assays, cell adhesion and migration studies, and the investigation of multidrug resistance.[1][2][3]
Core Principle: Enzymatic Conversion and Fluorescence
The functionality of Calcein AM as a cell viability indicator hinges on two key cellular characteristics: intracellular esterase activity and plasma membrane integrity. The principle involves the enzymatic conversion of a non-fluorescent compound into a fluorescent one within living cells.
Calcein AM (Calcein Acetoxymethyl ester) is a non-fluorescent, hydrophobic, and cell-permeant molecule. Its lipophilic nature allows it to readily cross the intact plasma membrane of both live and dead cells. Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This hydrolysis converts the non-fluorescent Calcein AM into the highly fluorescent molecule, calcein.
The resulting calcein is a hydrophilic, polyanionic dye that is well-retained within the cytoplasm of cells with an intact membrane. This retention leads to a bright, uniform green fluorescence in living cells. Conversely, dead or dying cells, which lack active esterases and/or have compromised membrane integrity, cannot efficiently hydrolyze Calcein AM or retain the fluorescent calcein, and therefore exhibit minimal or no fluorescence.
The intensity of the green fluorescence is directly proportional to the number of viable cells, making Calcein AM a robust tool for quantifying cell viability.
Quantitative Data
For accurate and reproducible results, it is crucial to use the appropriate concentrations and instrument settings. The following tables summarize the key quantitative parameters for Calcein AM.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Weight | ~994.86 g/mol | |
| Excitation Maximum | ~494 nm | |
| Emission Maximum | ~517 nm | |
| Recommended Excitation Filter | 485-490 nm | |
| Recommended Emission Filter | 515-530 nm | |
| Appearance | Orange crystals |
Table 2: Recommended Reagent Concentrations
| Reagent | Concentration | Solvent | Source(s) |
| Stock Solution | 1-5 mM | Anhydrous DMSO | |
| Working Solution | 1-10 µM | PBS or serum-free medium |
Note: The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically. For example, cultured mouse leukocytes, which have high esterase activity, may require 5-10 times less Calcein AM than other cell types like NIH 3T3 or MDCK cells.
Experimental Protocols
Detailed methodologies are essential for the successful application of Calcein AM staining. Below are general protocols for fluorescence microscopy, flow cytometry, and microplate-based assays.
General Reagent Preparation
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Calcein AM Stock Solution (1 mM): Allow one vial of Calcein AM (e.g., 50 µg) to warm to room temperature. Add the appropriate volume of high-quality, anhydrous DMSO (e.g., 50 µL for 50 µg to make a ~1 mM solution) to the vial. Mix well. This stock solution should be used shortly after preparation or stored in single-use aliquots at ≤ -20°C, protected from light and moisture.
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Calcein AM Working Solution (e.g., 2 µM): Immediately before use, dilute the stock solution in a suitable buffer, such as Hanks Balanced Salt Solution (HBSS) or PBS, that is free of serum. For example, to make a 2 µM working solution, you can transfer 20 µL of a 1 mM stock solution into 10 mL of buffer. The working solution is susceptible to hydrolysis and should be used within a few hours of preparation.
Protocol for Fluorescence Microscopy (Adherent Cells)
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Seed cells on coverslips or in culture plates and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
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Aspirate the culture medium and wash the cells once with a serum-free buffer like PBS or HBSS to remove any residual serum.
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Add a sufficient volume of the Calcein AM working solution to cover the adherent cells.
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Incubate for 15-30 minutes at 37°C, protected from light. Optimal incubation time may vary by cell type.
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Wash the cells twice with buffer to remove excess Calcein AM and reduce background fluorescence.
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Visualize the cells immediately using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., excitation at ~490 nm and emission at ~515 nm). Live cells will appear bright green.
Protocol for Flow Cytometry (Suspension Cells)
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Prepare a single-cell suspension at a concentration of 0.1–5 × 10⁶ cells/mL in a suitable buffer or medium.
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Add the Calcein AM working solution to the cell suspension. For example, add 2 µL of a 50 µM working solution per mL of cell suspension.
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Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
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(Optional) Wash the cells by centrifugation and resuspend in fresh buffer to remove excess dye.
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Analyze the samples on a flow cytometer. Use a blue laser (488 nm) for excitation and detect the green fluorescence in the FITC channel (e.g., 530/30 filter).
Protocol for Microplate-Based Assay
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Seed cells in a 96-well black-walled plate at a desired density (e.g., 1 x 10³ - 5 x 10⁵ cells/mL) and culture as required.
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Prepare the cells for staining. For adherent cells, wash once with buffer. For suspension cells, centrifuge the plate (e.g., 250 x g for 5 minutes) and carefully remove the supernatant, then resuspend in buffer.
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Add 50-100 µL of the Calcein AM working solution to each well.
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Incubate the plate for 30-60 minutes at 37°C in the dark.
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Measure the fluorescence using a microplate reader with excitation set to ~485-490 nm and emission set to ~520-530 nm. The fluorescence intensity is proportional to the number of viable cells.
Concluding Remarks
Calcein AM provides a simple, rapid, and sensitive method for determining cell viability. Its low cytotoxicity makes it suitable for short-term live-cell imaging and tracking. The assay is adaptable to high-throughput screening and can be multiplexed with other fluorescent probes, such as red fluorescent dead-cell stains like Propidium Iodide (PI) or Ethidium Homodimer-1, to simultaneously visualize live and dead cell populations. As with any assay, optimization of dye concentration and incubation time for the specific cell type and experimental conditions is recommended to ensure accurate and reliable results.
